REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[C:3]=1[C:4]#[N:5].O.C(Cl)Cl.CO>CCO>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[C:3]=1[CH2:4][NH2:5] |f:2.3|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)N1N=CN=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 14 h stirring at rt under balloon H2 pressure, TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled with NH3 gas for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
This solution was treated with a suspension of Raney Nickel 2800 in EtOH under air (15 mL) (
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
ADDITION
|
Details
|
diluting with 15 mL EtOH and transferring to the reaction)
|
Type
|
CUSTOM
|
Details
|
The flask was then sealed
|
Type
|
CUSTOM
|
Details
|
evacuated until bubbles
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the evacuated flask was flushed with H2 gas via balloon pressure
|
Type
|
CUSTOM
|
Details
|
The bulk of the Raney nickel was removed with a magnet
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered (0.22 μm)
|
Type
|
CONCENTRATION
|
Details
|
the clear pale yellow filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a green oil
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN)C(=CC=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |